4-tert-Butylphthalonitrile
Overview
Description
4-tert-Butylphthalonitrile is an organic compound with the molecular formula C12H12N2. It is a derivative of phthalonitrile, where a tert-butyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in the synthesis of phthalocyanines, which are important materials in various industrial and technological applications .
Scientific Research Applications
4-tert-Butylphthalonitrile is extensively used in scientific research due to its versatility:
Chemistry: It is a key intermediate in the synthesis of phthalocyanines, which are used as dyes, pigments, and catalysts.
Biology: Phthalocyanines derived from this compound are used in photodynamic therapy for cancer treatment.
Medicine: The compound is used in the development of diagnostic assays and therapeutic agents.
Industry: It is used in the production of semiconductors, electrochromic devices, and liquid crystal displays .
Safety and Hazards
4-tert-Butylphthalonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of phthalocyanines , which are planar aromatic macrocycles . These macrocycles have been the subject of extensive research in many different fields due to their high thermal, chemical, and photochemical stabilities .
Mode of Action
The interaction of 4-tert-Butylphthalonitrile with its targets involves its use as a precursor in the synthesis of phthalocyanines . For instance, it has been used in the statistical reaction with 4-aminophthalonitrile in the presence of zinc ions to deliver the monoamino phthalocyanine . This compound was then employed in the conjugation with acid chloride modified carbon nanotubes .
Biochemical Pathways
The synthesized phthalocyanines have been incorporated as active components in semiconductor and electrochromic devices, information storage systems, and liquid crystal color displays .
Pharmacokinetics
It is known that the compound is a powder, crystals or chunks form, and it is soluble in methanol . Its boiling point is 165-168 °C/6 mmHg (lit.) and melting point is 49-51 °C (lit.) .
Result of Action
It is known that the compound is used in the synthesis of phthalocyanines , which have been successfully incorporated as active components in various devices .
Action Environment
It is known that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphthalonitrile typically involves multiple steps:
Starting Material: The process begins with ortho-xylene.
Alkylation: Ortho-xylene is reacted with chloro-tert-butane in the presence of iodine as a catalyst to produce 4-tert-butyl ortho-xylene.
Oxidation: The 4-tert-butyl ortho-xylene is then oxidized using potassium permanganate to yield 4-tert-butyl phthalic acid.
Conversion to Phthaloyl Chloride: The phthalic acid is refluxed with thionyl chloride to form 4-tert-butyl phthaloyl chloride.
Formation of Phthalic Diamide: The phthaloyl chloride is reacted with ammonia to produce 4-tert-butyl phthalic diamide.
Dehydration: Finally, the phthalic diamide is dehydrated using phosphorus pentoxide to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
4-tert-Butylphthalonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups can be replaced by other nucleophiles.
Condensation Reactions: It is commonly used in the statistical condensation with other phthalonitriles to form phthalocyanines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide.
Condensation: Zinc chloride as a templating metal source.
Oxidation: Potassium permanganate.
Reduction: Lithium aluminum hydride
Major Products:
Comparison with Similar Compounds
- 4-Nitrophthalonitrile
- 4-Aminophthalonitrile
- 4-Fluorophthalonitrile
Properties
IUPAC Name |
4-tert-butylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMIRVNJTVTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186382 | |
Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32703-80-3 | |
Record name | 4-tert-Butylphthalonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32703-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032703803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1,1-Dimethylethyl)benzene-1,2-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-dimethylethyl)benzene-1,2-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.